molecular formula C12H9ClN4 B8512049 4-Chloro-6-methyl-5-pyridin-2-ylethynyl-pyrimidin-2-ylamine

4-Chloro-6-methyl-5-pyridin-2-ylethynyl-pyrimidin-2-ylamine

Cat. No. B8512049
M. Wt: 244.68 g/mol
InChI Key: ADMNZRPKDPMYOK-UHFFFAOYSA-N
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Patent
US08916548B2

Procedure details

The title compound is synthesized according to general procedure GP2 starting from 1.5 g (5.6 mmol) 4-chloro-5-iodo-6-methyl-pyrimidin-2-ylamine (GP3) and 0.84 mL (8.4 mmol) 2-ethynyl-pyridine using 106 mg (0.57 mmol) CuI, 390 mg (0.56 mmol) PdCl2(PPh3)2 and 7.8 mL (56 mmol) triethylamine in 10 mL dry DMF. Additional amounts are added after 24 h and 48 h reaction time, respectively. For the work-up the solvent is removed in vacuo and the product is purified by chromatography on silica gel using a DCM/MeOH gradient. Yield: 2.0 g (>100%, approximately 70% pure).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.84 mL
Type
reactant
Reaction Step Two
Quantity
7.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
390 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7](I)=[C:6]([CH3:9])[N:5]=[C:4]([NH2:10])[N:3]=1.[C:11]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=1)#[CH:12].C(N(CC)CC)C>CN(C=O)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[Cl:1][C:2]1[C:7]([C:12]#[C:11][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=2)=[C:6]([CH3:9])[N:5]=[C:4]([NH2:10])[N:3]=1 |^1:33,52|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1I)C)N
Step Two
Name
Quantity
0.84 mL
Type
reactant
Smiles
C(#C)C1=NC=CC=C1
Step Three
Name
Quantity
7.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
390 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Additional amounts are added after 24 h and 48 h
Duration
48 h
CUSTOM
Type
CUSTOM
Details
reaction time
CUSTOM
Type
CUSTOM
Details
For the work-up the solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
the product is purified by chromatography on silica gel using a DCM/MeOH gradient

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC(=C1C#CC1=NC=CC=C1)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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